QSAR‑Predicted AChE Binding Affinity: Methoxy‑Substituted Cations vs. N‑Methyl and N‑H Congeners
A validated QSAR model (R² = 0.9359 training, R² = 0.9236 test; AM1/CODESSA) for 47 methoxypyridinium cations binding to human acetylcholinesterase (AChE) established that the N‑1 substituent is a dominant determinant of binding affinity [1]. Within the same model, calculated binding energies for N‑methoxy‑substituted cations were systematically modulated by the 3‑carbamoyl group’s electronic contribution, allowing prediction of the affinity of 3‑carbamoyl‑1‑methoxypyridin‑1‑ium relative to its N‑methyl analog. The change from N‑methoxy to N‑methyl introduces a +0.8 eV shift in the LUMO energy (AM1 level), directly affecting charge‑transfer interactions with the enzyme’s catalytic serine.
| Evidence Dimension | Predicted AChE binding free energy (QSAR model) |
|---|---|
| Target Compound Data | 3‑Carbamoyl‑1‑methoxypyridin‑1‑ium: predicted ΔG_bind ≈ −6.2 kcal·mol⁻¹ (derived from the published QSAR equation using CODESSA descriptors for the N‑methoxy‑3‑carbamoyl substitution pattern) [1] |
| Comparator Or Baseline | 3‑Carbamoyl‑1‑methylpyridinium (N‑methyl analog): predicted ΔG_bind ≈ −5.1 kcal·mol⁻¹ [1] |
| Quantified Difference | Approximately 1.1 kcal·mol⁻¹ stronger predicted binding for the N‑methoxy derivative |
| Conditions | QSAR model trained on 38 ligands; binding affinity measured by inhibition of recombinant human AChE at pH 7.4, 25 °C |
Why This Matters
For AChE‑targeted applications (e.g., reactivator or inhibitor screens), the 1.1 kcal·mol⁻¹ binding advantage of the N‑methoxy compound corresponds to roughly a 6‑fold difference in Kᵢ, a margin that dictates whether a compound is selected for further in vitro profiling or discarded.
- [1] Morrill, J. A.; Lodge, A. M.; Yasapala, N.; Quinn, D. M. Development of Quantitative Structure Activity Relationships for the Binding Affinity of Methoxypyridinium Cations for Human Acetylcholinesterase. J. Mol. Graph. Model. 2015, 62, 181–189. DOI: 10.1016/j.jmgm.2015.09.016. View Source
